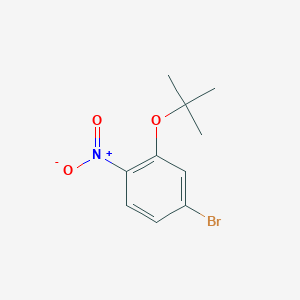
3-Methyloxetan-3-amine
Overview
Description
3-Methyloxetan-3-amine, also known as 3-Amino-3-methyloxetane or 3-Methyl-3-oxetanamine, is a nitrogen-containing heterocyclic organic compound . It has the molecular formula C4H9NO and a molecular weight of 87.12 . This compound is used as an OLED intermediate .
Physical And Chemical Properties Analysis
This compound is a liquid at 25°C with a density of 1.937 g/mL . It has a refractive index of 1.444 . It is slightly soluble in water .Scientific Research Applications
1. Advanced Synthesis Techniques
3-Methyloxetan-3-amine is involved in the advancement of synthesis techniques for N-methyl- and N-alkylamines, which are crucial in life-science molecules. The development of methods utilizing earth-abundant metal-based catalysts for the synthesis and functionalization of amines is a significant area of research. For instance, the expedient synthesis of N-methylated and N-alkylated amines using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts marks a significant advancement in this field (Senthamarai et al., 2018).
2. Environmental Applications
The compound has been applied in environmental sciences, particularly in the removal of anionic dyes from water. A study highlights the use of magnetic amine/Fe3O4 functionalized biopolymer resin for the adsorption of anionic dyes, demonstrating its potential in water purification processes (Song et al., 2016).
3. Material Science and Nanotechnology
In material science, this compound is involved in the functionalization of colloidal silica, which is used in various applications and investigations. The surface of colloidal silica can be modified with amino groups, and the density of these groups can be quantified, indicating the compound's role in surface chemistry and material functionalization (Soto-Cantu et al., 2012).
4. Biomedical Applications
This compound's derivatives are investigated for their antimicrobial effectiveness, especially in relation to PEG/Quaternary Copolyoxetanes. Research in this area focuses on varying the alkyl chain length of quaternary ammonium/PEG copolyoxetanes to study effects on antimicrobial efficacy, hemolytic activity, and cytotoxicity, demonstrating the compound's potential in developing biomedical materials (King et al., 2014).
5. Atmospheric Sciences
The compound is also relevant in atmospheric sciences, particularly in understanding the distribution and impact of alkyl amines in continental particulate matter. This includes studies on the online detection of these compounds in the gas and particle phase, crucial for understanding atmospheric chemistry and the environmental impact of these substances (VandenBoer et al., 2010).
Mechanism of Action
Safety and Hazards
3-Methyloxetan-3-amine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound is also flammable .
Properties
IUPAC Name |
3-methyloxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(5)2-6-3-4/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVWMPOQWBDSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676546 | |
| Record name | 3-Methyloxetan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874473-14-0 | |
| Record name | 3-Methyloxetan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-3-methyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















